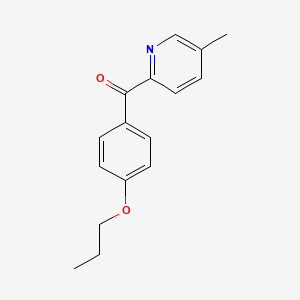

5-Methyl-2-(4-propoxybenzoyl)pyridine

Description

Properties

IUPAC Name |

(5-methylpyridin-2-yl)-(4-propoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-3-10-19-14-7-5-13(6-8-14)16(18)15-9-4-12(2)11-17-15/h4-9,11H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXMYNGASWZWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-propoxybenzoyl)pyridine typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-propoxybenzoyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

5-Methyl-2-(4-propoxybenzoyl)pyridine has been investigated for its biological activities, particularly as a potential pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Neuronal Nicotinic Receptors (nAChRs)

Research indicates that derivatives of pyridine compounds can act as negative allosteric modulators of neuronal nicotinic receptors (nAChRs). For instance, compounds similar to this compound have shown selective inhibition of nAChR subtypes, which are crucial in various neurological functions and pathologies. This selectivity can lead to the development of targeted therapies for conditions like Alzheimer's disease and schizophrenia .

Synthetic Intermediate

This compound serves as an important intermediate in organic synthesis. Its ability to undergo further chemical transformations makes it valuable in the synthesis of other complex organic molecules.

Synthesis of Benzamide Analogs

The compound has been utilized in the synthesis of benzamide analogs, which are significant in medicinal chemistry for their diverse biological activities. The structural modifications on the pyridine ring allow for the exploration of structure-activity relationships (SAR), informing the design of more potent and selective compounds .

Material Science Applications

In material science, this compound can be explored for its potential use in developing new materials with specific properties.

Photochemical Properties

The compound's ability to absorb light and participate in photochemical reactions may be harnessed in creating photonic materials or sensors. The incorporation of such compounds into polymers could lead to materials with enhanced optical properties, suitable for applications in electronics and photonics .

Case Study: Inhibition of nAChRs

In a study focusing on the inhibition of nAChRs, analogs derived from pyridine structures exhibited varying degrees of potency against different receptor subtypes. For example, one derivative showed an IC50 value of 6.0 µM against human α4β2 nAChRs, indicating significant potential for therapeutic applications .

Synthesis Pathways

Research has detailed synthetic pathways leading to this compound, emphasizing its role as an intermediate in multi-step organic reactions. These pathways often involve strategic functional group modifications that enhance the compound's reactivity and utility in synthesizing more complex molecules .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-propoxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

2-(4-Propoxybenzoyl)oxazole

- CAS : 898760-20-8

- Molecular Formula: C₁₃H₁₃NO₃

- Molecular Weight : 231.25 g/mol

- Key Differences :

5-Methyl-2-(p-tolyl)pyridine

- CAS : 85237-71-4

- Molecular Formula : C₁₃H₁₃N

- Molecular Weight : 183.25 g/mol

- Key Differences: Substitutes the 4-propoxybenzoyl group with a 4-methylphenyl (p-tolyl) group. Simpler synthesis due to fewer functional groups .

2-(4-Chlorophenyl)-5-methylpyridine

- CAS : 34123-86-9

- Molecular Formula : C₁₂H₁₀ClN

- Molecular Weight : 203.67 g/mol

- Key Differences :

SIB-1757 (6-Methyl-2-(phenylazo)-3-pyridinol)

- CAS: Not provided (see ).

- Molecular Formula : C₁₂H₁₁N₃O

- Molecular Weight : 213.24 g/mol

- Key Differences :

Data Table: Structural and Functional Comparison

Research Findings and Implications

Substituent Effects on Bioactivity

- Electron-Donating vs.

- Heterocycle Replacement : Replacing pyridine with oxazole (as in 2-(4-propoxybenzoyl)oxazole) alters solubility and metabolic stability, critical for drug design .

Biological Activity

5-Methyl-2-(4-propoxybenzoyl)pyridine is a pyridine derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the available data regarding its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a methyl group at the 5-position and a propoxybenzoyl moiety at the 2-position of the pyridine ring. This unique structure influences its chemical reactivity and biological interactions. Pyridine derivatives like this one often engage in electrophilic substitution reactions due to their electron-rich aromatic systems, while the presence of functional groups such as propoxy and carbonyl can facilitate nucleophilic attacks, enhancing biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The compound may participate in:

- Hydrogen Bonding: The nitrogen atom in the pyridine ring can form hydrogen bonds with biological targets, influencing binding affinity.

- Pi-stacking Interactions: The aromatic nature allows for stacking interactions with nucleobases or other aromatic residues in proteins, potentially modulating their function.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For instance, benzothiazolyl-pyridine hybrids demonstrated significant inhibitory effects against H5N1 and SARS-CoV-2 viruses. These compounds exhibited varying degrees of activity, with certain derivatives achieving up to 93% inhibition against H5N1 at specific concentrations .

| Compound | Virus Target | Inhibition Rate (%) | Concentration (μmol/μL) |

|---|---|---|---|

| 8h | H5N1 | 93 | 0.5 |

| 8f | SARS-CoV-2 | IC50 = 10.52 | - |

| 14d | H5N1 | 73 | 0.5 |

These findings suggest that structural modifications can significantly enhance antiviral efficacy, indicating a promising avenue for further research on related compounds.

Cytotoxicity Studies

In vitro cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Compounds similar to this compound have shown varying levels of cytotoxicity against different cell lines. For example, some derivatives demonstrated minimal cytotoxic effects at concentrations that inhibited viral replication effectively, suggesting a favorable therapeutic window .

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is often influenced by their substitution patterns. Comparative analysis with related compounds reveals that:

- Electron-Drawing Groups: Such as halogens can enhance biological activity by increasing electron density on the aromatic system.

- Alkyl Substituents: Modifications at the methyl group can alter solubility and permeability across cellular membranes, affecting bioavailability.

For instance, compounds like 3-Methyl-4-(propoxyphenyl)pyridine and 6-Methyl-2-(4-chlorobenzoyl)pyridine exhibit different reactivities due to variations in their substitution patterns, highlighting the importance of SAR in drug design.

Q & A

Basic: What synthetic methodologies are recommended for 5-Methyl-2-(4-propoxybenzoyl)pyridine, and how can reaction yields be optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with commercially available pyridine derivatives. Key steps include:

- Nucleophilic Substitution : Introduce functional groups (e.g., propoxybenzoyl) using sodium hydroxide as a base in dichloromethane .

- Purification : Recrystallization or column chromatography ensures high purity (>95%) .

- Yield Optimization : Adjust reaction time, temperature, and stoichiometry. For example, maintaining anhydrous conditions and using catalysts (e.g., phase-transfer agents) can improve yields .

Basic: What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Answer:

- X-ray Crystallography : Resolves bond angles and confirms stereochemistry, as demonstrated for related pyridine derivatives .

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

Advanced: How can computational models predict reactivity and stability under varying conditions?

Answer:

- DFT Calculations : Predict electron density distribution and reactive sites (e.g., electrophilic aromatic substitution preferences) .

- Molecular Dynamics Simulations : Assess solvation effects and thermal stability in solvents like DMSO or ethanol.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide structural modifications .

Advanced: How should researchers resolve contradictions in biological activity data across experimental models?

Answer:

- Comparative Assays : Test the compound in both in vitro (cell cultures) and in vivo (rodent models) systems to identify model-specific biases .

- Dose-Response Analysis : Establish concentration-dependent effects to differentiate primary targets from off-target interactions.

- Meta-Analysis : Aggregate data from multiple studies to identify consensus mechanisms (e.g., anti-fibrotic pathways) .

Safety: What protocols are critical for safe handling and storage?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Perform reactions in fume hoods to avoid vapor inhalation .

- Storage : Seal containers under inert gas (N) in dry, cool environments to prevent degradation .

Pharmacological: How do structural modifications of the pyridine ring influence target specificity?

Answer:

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility .

- Ring Functionalization : Adding propoxybenzoyl groups increases lipophilicity, improving blood-brain barrier penetration .

- Bioisosteric Replacement : Replace pyridine with pyrimidine to modulate binding affinity for kinases or GPCRs .

Analytical: Which chromatographic methods effectively quantify the compound in biological matrices?

Answer:

- HPLC with UV Detection : Use C18 columns and mobile phases (e.g., ammonium acetate buffer, pH 6.5) for separation .

- LC-MS/MS : Enhances sensitivity for low-concentration detection in plasma or tissue homogenates.

- Validation : Include spike-recovery experiments (85–115% recovery) and calibration curves (R > 0.99) .

Mechanistic: What experimental approaches elucidate metabolic pathways in vivo?

Answer:

- Isotopic Labeling : Track C-labeled compound in urine and feces to identify major excretion routes .

- Microsomal Assays : Incubate with liver microsomes to map phase I (oxidation) and phase II (glucuronidation) metabolites.

- Knockout Models : Use CYP450-deficient mice to pinpoint enzymes responsible for metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.